![molecular formula C15H22N2O B5017653 3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5017653.png)
3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide
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Description
The compound “3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide” is a derivative of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a benzene ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring substituted with two methyl groups and a carboxamide group. The nitrogen in the carboxamide group would be connected to a piperidine ring, which is further substituted with a methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and reagents present. Generally, amides (like the carboxamide group in this compound) can undergo hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have higher boiling points than their corresponding carboxylic acids .Mechanism of Action
properties
IUPAC Name |
3,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-4-5-13(10-12(11)2)15(18)16-14-6-8-17(3)9-7-14/h4-5,10,14H,6-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLZZCUWBQMTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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